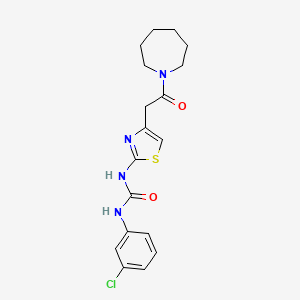
3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a synthetic organic compound. Its structure features a benzenesulfonamide core with fluoro and methoxy substituents, along with a triazole-linked thiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
On an industrial scale, this compound can be produced using automated synthesizers and continuous flow reactors. These methods allow for precise control over reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: : The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: : The fluoro group can be replaced via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ in acidic or basic conditions.
Reduction: : LiAlH₄ or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: : Benzenesulfonic acid derivatives.
Reduction: : Benzylamines.
Substitution: : Varies based on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological studies, it serves as a probe to understand sulfonamide drug mechanisms due to its structural similarities to sulfa drugs.
Medicine
It has potential therapeutic applications in inhibiting enzymes or receptors due to the presence of the sulfonamide group.
Industry
Used in the development of new materials, particularly in the field of organic electronics due to the electron-withdrawing nature of the fluoro group and the electron-donating methoxy group.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymatic activity. The fluoro and methoxy groups enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
3-Methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Uniqueness
The combined presence of fluoro and methoxy substituents in this compound enhances its lipophilicity and binding affinity compared to similar compounds with only one of these groups.
The triazole-linked thiophene group provides a unique electronic structure, improving its potential as an inhibitor in biochemical applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3S2/c1-22-14-3-2-12(6-13(14)15)24(20,21)16-7-10-8-19(18-17-10)11-4-5-23-9-11/h2-6,8-9,16H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMPYRWDLCYZFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)



![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)





![diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2394188.png)
![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)


